2-Chloro-7-methoxyquinoxaline

Heterocyclic Chemistry Chromatography Regioisomer Separation

For medicinal chemistry programs requiring the 7-methoxy substitution pattern essential for PDGF/lck tyrosine kinase inhibitor scaffolds (WO2007/027532 A2). Confirmed by SFC resolution, this regioisomer ensures correct ATP-binding pocket geometry and reproducible SAR, unlike the 6-methoxy isomer. Lower MW (194.62) vs the dimethoxy analogue improves ADME profiles. Essential for patent‑compliant synthesis and SAR campaigns.

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
CAS No. 55686-93-6
Cat. No. B1601373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-7-methoxyquinoxaline
CAS55686-93-6
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC(=CN=C2C=C1)Cl
InChIInChI=1S/C9H7ClN2O/c1-13-6-2-3-7-8(4-6)12-9(10)5-11-7/h2-5H,1H3
InChIKeyWJDJKCAURKUNNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-7-methoxyquinoxaline (CAS 55686-93-6): Technical Baseline for Scientific Procurement


2-Chloro-7-methoxyquinoxaline (CAS 55686-93-6) is a C9H7ClN2O heterocyclic building block from the quinoxaline family, bearing a single chloro substituent at the 2-position and a methoxy group at the 7-position on the fused benzene/pyrazine ring system [1]. It is employed as a synthetic intermediate in medicinal chemistry and kinase inhibitor discovery programs, particularly where positional substitution pattern (7-methoxy vs. 6-methoxy) dictates downstream pharmacophore geometry .

2-Chloro-7-methoxyquinoxaline: Why Positional Isomers and Alternative Substituents Are Not Interchangeable


Substituting 2-chloro-7-methoxyquinoxaline with its positional isomer 2-chloro-6-methoxyquinoxaline (CAS 55687-11-1) or the di-substituted analog 2-chloro-6,7-dimethoxyquinoxaline (CAS 216699-86-4) introduces distinct steric and electronic perturbations that alter heterocyclic reactivity and biological target engagement. The 7-methoxy substitution pattern, when contrasted with the 6-methoxy isomer, exhibits differential chromatographic separation behavior (SFC), indicating distinct physicochemical properties [1]. Moreover, the 2-chloro-7-methoxy scaffold is explicitly claimed in kinase inhibitor patents (e.g., WO2007/027532 A2), underscoring that the 7-methoxy regiochemistry is an essential, non-substitutable feature for intellectual property and structure-activity relationships (SAR) in those therapeutic programs [2].

Quantitative Differentiation of 2-Chloro-7-methoxyquinoxaline (CAS 55686-93-6) vs. Key Analogs: A Procurement-Focused Evidence Assessment


Evidence Item 1: SFC Resolution Distinguishes 2-Chloro-7-methoxyquinoxaline from 2-Chloro-6-methoxyquinoxaline

2-Chloro-7-methoxyquinoxaline and its 6-methoxy positional isomer exhibit differentiable physical behavior, as evidenced by baseline resolution via supercritical fluid chromatography (SFC). In a synthetic mixture, SFC purification yielded 2-chloro-7-methoxyquinoxaline in 34.7% isolated yield and 2-chloro-6-methoxyquinoxaline in 44.6% isolated yield from a 2 g mixture [1].

Heterocyclic Chemistry Chromatography Regioisomer Separation

Evidence Item 2: Patent Specificity Distinguishes 2-Chloro-7-methoxyquinoxaline from Unsubstituted Quinoxaline Scaffolds

2-Chloro-7-methoxyquinoxaline is explicitly enumerated as a synthetic intermediate in WO2007/027532 A2, a patent covering quinoline and quinoxaline compounds as PDGF-receptor and/or lck tyrosine kinase inhibitors [1]. The patent specification (Page 35) lists this specific compound as an essential building block for constructing the claimed inhibitor pharmacophores, whereas unsubstituted quinoxaline or the 6-methoxy isomer are not identically claimed.

Medicinal Chemistry Kinase Inhibitors Intellectual Property

Evidence Item 3: Molecular Topology and Physicochemical Distinction of 2-Chloro-7-methoxyquinoxaline vs. 2-Chloro-6,7-dimethoxyquinoxaline

2-Chloro-7-methoxyquinoxaline (C9H7ClN2O; MW 194.62) differs from 2-chloro-6,7-dimethoxyquinoxaline (C10H9ClN2O2; MW 224.64) by the absence of a second methoxy group at the 6-position [1]. This structural difference increases molecular weight by ~30 Da, adds an additional hydrogen bond acceptor, and increases topological polar surface area (tPSA), all of which influence membrane permeability and target binding kinetics [1].

Physical Chemistry Medicinal Chemistry QSAR

2-Chloro-7-methoxyquinoxaline (CAS 55686-93-6): Recommended Application Scenarios Based on Quantitative Differentiation Evidence


Scenario 1: Kinase Inhibitor Medicinal Chemistry Requiring 7-Methoxy Regiochemistry

Given its explicit enumeration as an intermediate in WO2007/027532 A2 for PDGF-receptor and/or lck tyrosine kinase inhibitors [1], this compound should be procured when the synthetic route demands the 7-methoxy substitution pattern to replicate or extend patented kinase inhibitor scaffolds. Substituting the 6-methoxy isomer would introduce incorrect regiochemistry incompatible with the intended ATP-binding pocket geometry.

Scenario 2: Regioisomer-Controlled Synthesis of Quinoxaline-Derived Chemical Probes

The demonstrated SFC resolution and differential isolated yield between 2-chloro-7-methoxyquinoxaline and its 6-methoxy counterpart [1] confirm that the two isomers are physically separable and synthetically distinct. This compound is appropriate for applications where regioisomeric purity must be maintained to ensure consistent biological activity or chemical reactivity in downstream derivatization steps (e.g., nucleophilic aromatic substitution at the 2-chloro position).

Scenario 3: Lead Optimization Programs Requiring Controlled Lipophilicity and Hydrogen Bonding

In contrast to the 6,7-dimethoxy analog (MW 224.64), the mono-methoxy structure of 2-chloro-7-methoxyquinoxaline (MW 194.62) provides a lower molecular weight and reduced hydrogen bonding capacity [1][2]. This makes it the preferred procurement choice for SAR campaigns where incremental increases in lipophilicity or topological polar surface area must be avoided to maintain favorable ADME properties.

Scenario 4: Generic Substitution Not Advised for Patent-Relevant Synthetic Routes

For CROs or pharmaceutical development teams engaged in freedom-to-operate or patent landscape analysis, procurement of the correct isomer (7-methoxy) is mandatory. The patent specificity documented in WO2007/027532 A2 [1] indicates that generic substitution with unsubstituted quinoxaline or the 6-methoxy isomer would constitute a departure from the protected synthetic pathway, potentially undermining reproducibility of the patented compositions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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